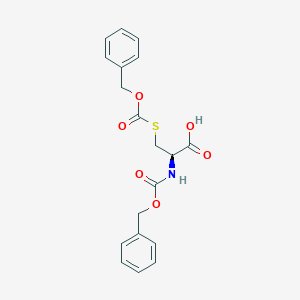
Z-Cys(Z)-OH
Vue d'ensemble
Description
Z-Cys(Z)-OH, also known as zwitterion l-cysteine, is a molecule that has been studied for its interactions with other substances. For instance, it has been found to bind to the Au20 cluster preferentially through S atoms1. This interaction has implications in biological systems and contributes to our understanding of these novel systems1.
Synthesis Analysis
While specific synthesis methods for Z-Cys(Z)-OH were not found, it’s worth noting that understanding the metabolism of similar compounds is crucial. For example, in a study on Zolpidem, a hypnotic sometimes used in drug-facilitated crimes, researchers synthesized standards of hydroxyzolpidems to prove their presence in postmortem urine2.Molecular Structure Analysis
The molecular structure of Z-Cys(Z)-OH can be analyzed using techniques such as X-ray crystallography, which has long been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules3. However, specific structural details of Z-Cys(Z)-OH were not found in the search results.
Chemical Reactions Analysis
Z-Cys(Z)-OH has been studied for its interactions with the Au20 cluster using density functional theory (DFT). After adsorption of four Z-Cys(Z)-OH molecules, a more intense infrared (IR) peak is maintained around 1,631.4 cm −1 corresponding with a C=O stretching mode1.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These properties include color, density, hardness, and melting and boiling points5. However, specific physical and chemical properties of Z-Cys(Z)-OH were not found in the search results.Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Physical Chemistry .
Summary of the Application
Z-Cys(Z)-OH, referred to as Zwitterion L-cysteine (Z-cys), is used in the study of the structure, adsorption energy, and normal modes of Z-cys adsorbed on the Au20 cluster .
Methods of Application or Experimental Procedures
The study uses Density Functional Theory (DFT) to investigate the structure, adsorption energy, and normal modes of Z-cys adsorbed on the Au20 cluster .
Results or Outcomes
After adsorption of four Z-cys molecules, a more intense infrared (IR) peak is maintained around 1,631.4 cm−1 corresponding with a C=O stretching mode, but its intensity is enhanced approximately six times .
Oxidized Rubredoxin Models
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
Z-Cys(Z)-OH is used in the synthesis of oxidized rubredoxin models using Fe (III) ion and cysteine-containing peptide .
Methods of Application or Experimental Procedures
The Fe (III)/Z–Cys–Ala–Ala–Cys–OMe complex is synthesized in solution and characterized by the absorption, CD, MCD, and EPR spectra .
Results or Outcomes
The Fe (III)/Z–Cys–Ala–Ala–Cys–OMe complex exhibits similar CD spectra as well as absorption, MCD, EPR spectra to native oxidized rubredoxin .
Intrinsic Folding of the Cysteine Residue
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
Z-Cys(Z)-OH is used in the study of the intrinsic folding of the cysteine residue. The study investigates the competition between compact and extended forms mediated by the -SH group .
Methods of Application or Experimental Procedures
The study uses a dual microwave and optical spectroscopic study of a capped cysteine amino acid isolated in a supersonic expansion, combined with quantum chemistry modelling .
Results or Outcomes
The study provides evidence for the coexistence of two conformers, assigned to folded or extended backbones (with classical C7 and C5 backbone H-bonding respectively), each of them additionally stabilized by specific main-chain/side-chain H-bonding, where the sulfur atom essentially plays the role of H-bond acceptor .
Safety And Hazards
The safety data sheet for a similar compound, Z-CYS(BZL)-ONP, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes6.
Orientations Futures
The study of Z-Cys(Z)-OH and similar compounds continues to be an area of interest, particularly in their interactions with other substances such as the Au20 cluster1. Further research into these interactions could provide valuable insights into their potential applications.
Propriétés
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPRICKEUGRRR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262458 | |
| Record name | N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Cys(Z)-OH | |
CAS RN |
57912-35-3 | |
| Record name | N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57912-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,S-dibenzyloxycarbonyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)
